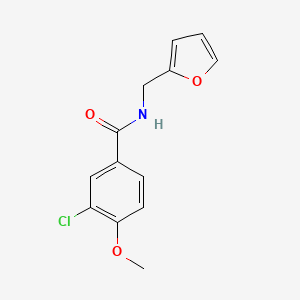![molecular formula C14H18ClNO2 B4411326 1-[2-(4-chloro-3-methylphenoxy)propanoyl]pyrrolidine](/img/structure/B4411326.png)
1-[2-(4-chloro-3-methylphenoxy)propanoyl]pyrrolidine
Vue d'ensemble
Description
1-[2-(4-chloro-3-methylphenoxy)propanoyl]pyrrolidine, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a prodrug of the neurotransmitter γ-aminobutyric acid (GABA), which means that it is converted into GABA in the body. GABA is an inhibitory neurotransmitter that plays a crucial role in the central nervous system. CPP has been found to have various biochemical and physiological effects, making it a valuable tool in research.
Mécanisme D'action
1-[2-(4-chloro-3-methylphenoxy)propanoyl]pyrrolidine works by increasing the concentration of GABA in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain, leading to a calming effect. This compound is converted into GABA by the enzyme GABA transaminase, which is found in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anxiolytic, analgesic, and anticonvulsant effects. This compound has also been found to have a sedative effect, making it a potential candidate for the treatment of insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(4-chloro-3-methylphenoxy)propanoyl]pyrrolidine has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its relatively long half-life. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
There are several future directions for research on 1-[2-(4-chloro-3-methylphenoxy)propanoyl]pyrrolidine. One potential area of research is the development of new this compound derivatives with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of this compound, including its use in the treatment of anxiety, pain, and insomnia. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on the central nervous system.
Applications De Recherche Scientifique
1-[2-(4-chloro-3-methylphenoxy)propanoyl]pyrrolidine has been used in various scientific research applications, including studies on the central nervous system, pain management, and drug addiction. This compound has been found to have anxiolytic and analgesic effects, making it a potential candidate for the treatment of anxiety and pain disorders.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-10-9-12(5-6-13(10)15)18-11(2)14(17)16-7-3-4-8-16/h5-6,9,11H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZJVVTWKBLPDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N2CCCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4411247.png)
![1-{3-[4-(allyloxy)phenoxy]propyl}-4-methylpiperazine hydrochloride](/img/structure/B4411253.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B4411258.png)
![4-[(ethylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B4411260.png)

![2-(5-{[(2-amino-1,3-thiazol-4-yl)methyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4411278.png)
![4-[4-(5-methyl-2-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B4411287.png)
![3-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4411305.png)


![4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl propionate](/img/structure/B4411338.png)

![N-(3-bromophenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4411349.png)
![2-[(4-fluorophenyl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4411354.png)